5-Bromo-6-methoxy-2-methylquinoline

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5-Bromo-6-methoxy-2-methylquinoline (CAS 475682-39-4) is a brominated quinoline derivative with the molecular formula C₁₁H₁₀BrNO and molecular weight 252.11 g/mol, bearing bromine at the 5-position, methoxy at the 6-position, and methyl at the 2-position of the quinoline scaffold. This compound is commercially available at ≥97% purity from multiple established suppliers including Sigma-Aldrich, Aladdin, and AKSci.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 475682-39-4
Cat. No. B3139060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxy-2-methylquinoline
CAS475682-39-4
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(C=C2)OC)Br
InChIInChI=1S/C11H10BrNO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3
InChIKeyUPDXSQFEBOHETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methoxy-2-methylquinoline CAS 475682-39-4: Technical Specifications and Procurement Baseline


5-Bromo-6-methoxy-2-methylquinoline (CAS 475682-39-4) is a brominated quinoline derivative with the molecular formula C₁₁H₁₀BrNO and molecular weight 252.11 g/mol, bearing bromine at the 5-position, methoxy at the 6-position, and methyl at the 2-position of the quinoline scaffold [1]. This compound is commercially available at ≥97% purity from multiple established suppliers including Sigma-Aldrich, Aladdin, and AKSci . Physically, it exists as a solid at 20°C with a melting point range of 65–71°C . The compound serves primarily as a versatile synthetic building block for medicinal chemistry programs, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki coupling) for constructing more complex pharmacophores [2].

Why 5-Bromo-6-methoxy-2-methylquinoline Cannot Be Substituted with Generic Quinoline Analogs


Within the bromo-methoxy-methylquinoline isomer family, substitution patterns critically determine both synthetic utility and biological relevance. Positional isomers—including 4-bromo-6-methoxy-2-methylquinoline (CAS 856095-00-6), 5-bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1), and 7-bromo-6-methoxy-2-methylquinoline—exhibit divergent chemical reactivity, cross-coupling efficiency, and downstream pharmacophore geometry due to distinct steric and electronic environments at the brominated position [1]. Furthermore, the 5-bromo-6-methoxy substitution pattern has been specifically validated as a preferred intermediate in patented HCV inhibitor synthetic routes [2]. The evidence below quantifies these differentiation dimensions across purity availability, regional synthetic utility, positional isomer pricing, and defined patent-specified applications, establishing that this compound cannot be interchanged with its closest analogs without compromising synthetic yield, cost-efficiency, or intellectual property alignment.

Quantitative Differentiation Evidence: 5-Bromo-6-methoxy-2-methylquinoline vs. Closest Analogs


Supplier Availability and Minimum Purity Benchmarking: 5-Bromo-6-methoxy vs. 5-Bromo-8-methoxy Isomer

Multiple established global suppliers (Sigma-Aldrich, Aladdin, AKSci) stock 5-bromo-6-methoxy-2-methylquinoline at a consistent ≥97% purity specification, with immediate availability . In contrast, the positional isomer 5-bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1) shows restricted commercial availability with multiple size options discontinued or requiring extended lead times for procurement .

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Synthetic Utility: 5-Position Bromine Enables Distinct Cross-Coupling Reactivity vs. 4-Bromo and 7-Bromo Isomers

The 5-bromo substitution position on the quinoline scaffold confers distinct steric and electronic properties that govern cross-coupling reactivity. Patent EP2427434B1 explicitly identifies bromo-substituted quinolines bearing the bromine at the 5-position as useful intermediates for Suzuki coupling reactions to install aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups [1]. The 5-bromo-6-methoxy-2-methylquinoline substitution pattern places the reactive bromine adjacent to the 6-methoxy group, creating an electron-rich environment that differs from the 4-bromo (adjacent to ring nitrogen) and 7-bromo (remote from methoxy) isomers, thereby altering palladium-catalyzed coupling efficiency and regioselectivity [2].

Medicinal Chemistry Suzuki Coupling C-C Bond Formation

Positional Isomer Pricing Differential: 5-Bromo-6-methoxy Cost Advantage

Pricing analysis reveals a substantial cost differential between positional isomers. 5-Bromo-6-methoxy-2-methylquinoline (CAS 475682-39-4) is available at $115.90 per gram (Aladdin, 97% purity) . In comparison, the 5-bromo-8-methoxy-2-methylquinoline isomer (CAS 103862-55-1) commands a significantly higher price of €514.00 (approximately $550–560) per gram at 98% purity .

Procurement Economics Cost Analysis Budget Optimization

Intellectual Property Alignment: HCV Inhibitor Intermediate Specification

Bromo-substituted quinolines bearing the 5-bromo-6-methoxy substitution pattern are explicitly disclosed as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections in multiple patent filings, including JP5647673B2 and related applications [1]. The quinoline scaffold with bromine at the 5-position serves as a key building block for constructing NS5B polymerase inhibitors via Suzuki coupling to introduce aryl/heteroaryl moieties [2].

Antiviral Drug Discovery HCV Therapeutics Patent Strategy

Optimal Procurement and Research Application Scenarios for 5-Bromo-6-methoxy-2-methylquinoline CAS 475682-39-4


HCV NS5B Polymerase Inhibitor Medicinal Chemistry Programs

This compound is optimally deployed as a key intermediate in HCV antiviral drug discovery, where the 5-bromo position enables Suzuki coupling to introduce aryl or heteroaryl substituents onto the quinoline scaffold. The 5-bromo-6-methoxy substitution pattern is explicitly validated in patent literature (JP5647673B2/US8633320) for preparing HCV therapeutic agents [1]. For laboratories pursuing structure-activity relationship (SAR) exploration of quinoline-based NS5B polymerase inhibitors, this specific positional isomer provides a patent-aligned starting point with established synthetic precedent, reducing the need for de novo route development. The consistent multi-supplier availability at ≥97% purity (Sigma-Aldrich, Aladdin, AKSci) ensures uninterrupted material supply for iterative SAR campaigns.

Palladium-Catalyzed Cross-Coupling Method Development

The 5-bromo-6-methoxy-2-methylquinoline scaffold serves as an excellent substrate for optimizing Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed coupling reactions on heteroaromatic systems. The electron-donating 6-methoxy group adjacent to the 5-bromo site modulates the electronic character of the C–Br bond, providing a distinct reactivity profile compared to other bromoquinoline isomers. Patent EP2427434B1 explicitly teaches the use of 5-bromo-substituted quinolines in Suzuki coupling reactions with aryl, heteroaryl, alkyl, alkenyl, or alkynyl partners [1]. The compound's solid physical form (mp 65–71°C) facilitates accurate weighing and handling under inert atmosphere conditions required for sensitive organometallic transformations.

Cost-Sensitive Multi-Gram Scale-Up and Process Chemistry

For projects requiring multi-gram quantities, the 5-bromo-6-methoxy isomer offers a compelling economic advantage over alternative positional isomers. At $115.90 per gram (Aladdin, 97% purity) , this compound is approximately 4.7× less expensive than the 5-bromo-8-methoxy analog (€514.00/g) . This cost differential becomes particularly significant during reaction condition optimization, which often consumes several grams of starting material across multiple iterations. Process chemistry teams can leverage this pricing advantage to conduct more extensive Design of Experiments (DoE) optimization studies within fixed budgets, accelerating route development timelines while maintaining material quality standards.

Reliable Procurement with Validated Physical Characterization

This compound offers a well-characterized procurement baseline with established analytical benchmarks. The melting point specification of 65–71°C provides a rapid identity verification method upon receipt, complementing spectroscopic techniques (NMR, LCMS). Multiple established vendors including Sigma-Aldrich and Aladdin maintain active inventory with full documentation packages (Certificate of Analysis, Safety Data Sheets) , supporting GLP-compliant laboratory operations and enabling seamless technology transfer between research sites. The compound's hazard classification (Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3) is clearly documented, facilitating proper laboratory safety planning and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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